2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propanamide
Description
2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propanamide is an organic compound that features a fluorophenoxy group and a pyridinylmethyl group attached to a propanamide backbone
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-11(20-14-4-2-13(16)3-5-14)15(19)18-10-12-6-8-17-9-7-12/h2-9,11H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNWMBVRBQMQCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propanamide typically involves the reaction of 4-fluorophenol with pyridine-4-carboxaldehyde to form an intermediate, which is then reacted with propanoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrophobic interactions, while the pyridinylmethyl group can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar compounds to 2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propanamide include:
2-(4-chlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.
2-(4-bromophenoxy)-N-(pyridin-4-ylmethyl)propanamide: The presence of a bromine atom can lead to different chemical and biological activities compared to the fluorine analog.
2-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide: The methyl group can influence the compound’s hydrophobicity and steric interactions.
2-(4-nitrophenoxy)-N-(pyridin-4-ylmethyl)propanamide: The nitro group can introduce electron-withdrawing effects, altering the compound’s reactivity and interaction with molecular targets
Biological Activity
2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H16FN3O2
- Molecular Weight : 287.31 g/mol
- IUPAC Name : this compound
This compound features a fluorinated phenyl group and a pyridine moiety, which are significant for its biological interactions.
Recent studies have indicated that compounds with similar structures exhibit inhibitory effects on specific biological pathways. For instance, the inhibition of the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2) has been noted in related compounds, suggesting a potential mechanism for anti-inflammatory effects . This enzyme is linked to various cardiovascular diseases, thus positioning such compounds as candidates for therapeutic intervention.
Pharmacological Effects
The biological evaluations have demonstrated several pharmacological effects, including:
- Anti-inflammatory Activity : Compounds similar to this compound have shown promise in reducing inflammation markers in vitro.
- Anticancer Properties : Studies on related compounds indicate potential anticancer activity through the modulation of immune checkpoints like PD-L1. The ability to disrupt PD-1/PD-L1 interactions could enhance T-cell responses against tumors .
In Vitro Studies
In vitro assays have been conducted to assess the compound's efficacy in disrupting PD-1/PD-L1 binding. For example, one study reported that a structurally analogous compound exhibited a dissociation constant (KD) of approximately 27 nM, indicating strong binding affinity to PD-L1 . This suggests that this compound may similarly affect immune checkpoint pathways.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
